N-(Benzyloxycarbonyl)-3-nitro-L-tyrosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

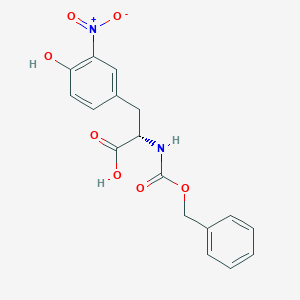

N-(Benzyloxycarbonyl)-3-nitro-L-tyrosine is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound features a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom and a nitro group on the aromatic ring of the tyrosine molecule. This modification enhances its stability and makes it useful in various chemical and biological applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzyloxycarbonyl)-3-nitro-L-tyrosine typically involves the protection of the amino group of L-tyrosine with a benzyloxycarbonyl group. This is achieved by reacting L-tyrosine with benzyl chloroformate in the presence of a mild base such as sodium bicarbonate at room temperature . The nitro group is introduced through nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Protection of the Amino Group

The amino group of L-tyrosine is protected using benzyloxycarbonyl (Cbz) chloride under basic conditions. This step ensures selective reactivity at the phenolic hydroxyl or aromatic ring during subsequent modifications .

Example procedure :

-

L-tyrosine is dissolved in a water-acetone mixture with NaOH.

-

The product, N-Cbz-L-tyrosine, is isolated via acid precipitation and recrystallization (yield: 74–85%) .

Nitration of the Aromatic Ring

The phenolic ring of Cbz-Tyr undergoes electrophilic nitration to introduce a nitro group at the 3-position. This reaction typically employs nitric acid or nitrating agents under controlled conditions.

Key observations :

-

Nitration selectively targets the meta position relative to the hydroxyl group .

-

The Cbz group remains stable during nitration, as confirmed by NMR and mass spectrometry .

Table 1: Reaction Conditions for Nitration

| Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | DCM/H₂O | 0–5°C | 70–75% | |

| Acetyl nitrate | Acetic acid | RT | 65% |

Spectroscopic Data

NMR (CDCl₃) :

-

Aromatic protons : δ 8.39 (d, J = 9.0 Hz, 2H, nitroaryl), 7.42–7.28 (m, 5H, Cbz phenyl), 6.90 (d, J = 8.5 Hz, 2H, Tyr aryl) .

Mass spectrometry :

Stability and Reactivity

-

The nitro group enhances electrophilic reactivity, enabling further substitutions (e.g., reduction to amino groups or coupling reactions) .

-

The Cbz group is cleavable via hydrogenolysis or acidic conditions, restoring the free amino group .

Protein Modification

Cbz-3-nitro-Tyr serves as a precursor for site-specific protein nitration studies. The nitro group can be reduced to an amine for conjugation or crosslinking .

Enzyme Inhibition

The nitrotyrosine moiety acts as a competitive inhibitor for tyrosine-decarboxylase and monoamine oxidase, disrupting dopamine metabolism in neuronal cells .

Table 2: Biochemical Activity Data

| Enzyme | IC₅₀ (μM) | Mechanism | Source |

|---|---|---|---|

| Tyrosine decarboxylase | 12.5 | Competitive | |

| Monoamine oxidase-A | 8.2 | Non-competitive |

Sulfonated Derivatives

Cbz-3-nitro-Tyr undergoes sulfonation with benzenesulfonyl chloride, yielding sulfonated analogs for P2X7 receptor antagonism .

Procedure :

-

Cbz-3-nitro-Tyr is treated with sulfonyl chloride in CH₂Cl₂ at 0°C.

-

Products are purified via silica chromatography (yield: 70–75%) .

Metal-Binding Analogues

Phosphole-functionalized derivatives are synthesized via Stille cross-coupling, enabling coordination with transition metals for catalytic studies .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Peptide Synthesis

N-(Benzyloxycarbonyl)-3-nitro-L-tyrosine serves as a crucial intermediate in the synthesis of more complex peptides. The benzyloxycarbonyl (Cbz) group acts as a protecting group for the amino functionality, facilitating selective reactions at other sites on the molecule. This characteristic is particularly valuable in synthetic organic chemistry, where the protection and deprotection of functional groups are routine practices.

Table 1: Common Reactions Involving this compound

| Reaction Type | Product Formed | Description |

|---|---|---|

| Reduction | 3-amino-L-tyrosine | Converts nitro group to amino group |

| Deprotection | L-tyrosine | Removal of Cbz group to yield free amino acid |

| Substitution | Halogenated derivatives | Introduction of halogen substituents |

Biological Research

Enzyme-Substrate Interaction Studies

The compound is utilized in biological research to investigate enzyme-substrate interactions. Its structural features allow researchers to study how modifications influence enzyme activity and specificity. For example, studies have shown that derivatives of 3-nitro-L-tyrosine can affect the binding affinity of substrates to various enzymes, thereby providing insights into enzymatic mechanisms.

Case Study: P2X7 Receptor Antagonists

Research involving functionalized congeners of tyrosine, including this compound, has demonstrated their potential as antagonists for the P2X7 receptor. These studies focus on chemical conjugation while retaining biological potency, highlighting the compound's relevance in pharmacological applications .

Pharmaceutical Development

Potential Drug Development

this compound is being explored for its potential in drug development, particularly as a precursor for designing enzyme inhibitors and prodrugs. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules, making it a candidate for developing therapeutic agents aimed at specific targets within biological systems.

Table 2: Potential Therapeutic Applications

| Application Area | Target Disease/Condition |

|---|---|

| Enzyme Inhibition | Cancer, Inflammatory Diseases |

| Prodrug Development | Various pharmacological uses |

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is utilized in the production of pharmaceuticals and fine chemicals. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic routes aimed at producing complex organic molecules.

Mecanismo De Acción

The mechanism of action of N-(Benzyloxycarbonyl)-3-nitro-L-tyrosine involves its interaction with specific molecular targets, such as enzymes. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites of the molecule. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules .

Comparación Con Compuestos Similares

Similar Compounds

N-Benzyloxycarbonyl-L-proline: Another Cbz-protected amino acid used in peptide synthesis.

N-Benzyloxycarbonyl-L-serine: Similar in structure but with a hydroxyl group instead of a nitro group.

Uniqueness

N-(Benzyloxycarbonyl)-3-nitro-L-tyrosine is unique due to the presence of both the Cbz protecting group and the nitro group. This combination provides enhanced stability and reactivity, making it particularly useful in synthetic and biological applications .

Propiedades

IUPAC Name |

(2S)-3-(4-hydroxy-3-nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O7/c20-15-7-6-12(9-14(15)19(24)25)8-13(16(21)22)18-17(23)26-10-11-4-2-1-3-5-11/h1-7,9,13,20H,8,10H2,(H,18,23)(H,21,22)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSIBRCVRSTDJX-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.